1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy and methoxy groups, and the attachment of the dimethylamino and propyl groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidine derivatives with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities or applications.
Uniqueness
What sets 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-6-16-34-21-12-13-22(18(2)17-21)25(30)23-24(19-8-10-20(33-5)11-9-19)29(27(32)26(23)31)15-7-14-28(3)4/h6,8-13,17,24,30H,1,7,14-16H2,2-5H3/b25-23+ |
InChI Key |
NWYLDAVCOYTFLK-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.